molecular formula C40H36N2O4 B1592618 N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 122738-21-0

N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B1592618
CAS No.: 122738-21-0
M. Wt: 608.7 g/mol
InChI Key: WPUSEOSICYGUEW-UHFFFAOYSA-N
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Description

N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of four methoxyphenyl groups attached to a biphenyl core, which is further substituted with diamine groups. It is known for its applications in various fields, including organic electronics and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 4,4’-dibromobiphenyl.

    Coupling Reaction: The 4-methoxyaniline is coupled with 4,4’-dibromobiphenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure.

    Amine Protection and Deprotection: The amine groups are protected during the coupling reaction and subsequently deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N4,N4,N4’,N4’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with nitro groups instead of methoxy groups.

    N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine: Contains bromine substituents instead of methoxy groups.

Uniqueness

N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its methoxy substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electronic characteristics are critical.

Properties

IUPAC Name

4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O4/c1-43-37-21-13-33(14-22-37)41(34-15-23-38(44-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42(35-17-25-39(45-3)26-18-35)36-19-27-40(46-4)28-20-36/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUSEOSICYGUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630212
Record name N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122738-21-0
Record name N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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